2-(5-Methylfuran-3-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylfuran-3-yl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring attached to a furan ring with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-3-yl)cyclobutan-1-ol typically involves the cycloaddition reactions of furan derivatives. One common method is the [2+2] cycloaddition of 5-methylfuran with cyclobutanone under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-3-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(5-Methylfuran-3-yl)cyclobutan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: A derivative of furan with similar structural properties.
5-Methylfuran-3-carboxylate: Another furan derivative with different functional groups.
Uniqueness
2-(5-Methylfuran-3-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a furan ring with a methyl group. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5-methylfuran-3-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H12O2/c1-6-4-7(5-11-6)8-2-3-9(8)10/h4-5,8-10H,2-3H2,1H3 |
InChI Key |
KRNKAEOKAGHQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C2CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.